Increased Molecular Size and Lipophilicity from Methyl Substitution
The methyl group on 2-Bromo-4-chloro-1-fluoro-3-methylbenzene increases its molecular weight and lipophilicity compared to the non-methylated analog, 2-Bromo-4-chloro-1-fluorobenzene. This structural difference is quantifiable in the molecular weight (223.47 vs. 209.44 g/mol) and the predicted logP (calculated logP of 3.45 for the non-methylated comparator vs. an estimated ~3.9 for the methylated target, based on a ~0.5 logP increment per added methylene unit). These property shifts directly impact membrane permeability and solubility profiles in biological systems, making the target compound a more suitable fragment when higher logD is desired to optimize ADME profiles [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 223.47 g/mol; Estimated LogP: ~3.9 |
| Comparator Or Baseline | 2-Bromo-4-chloro-1-fluorobenzene: MW 209.44 g/mol, LogP 3.45 (experimental/predicted) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.45 |
| Conditions | LogP values are from ACD/Labs Percepta predictions for the comparator; target LogP is estimated by structural increment. |
Why This Matters
Procurement decisions for medicinal chemistry programs are often driven by the need to fine-tune lipophilicity; the methyl group offers a controlled, predictable shift in LogP without altering the halogen pattern.
- [1] ChemSpider. 2-Bromo-4-chloro-1-fluorobenzene Predicted Properties. https://legacy.chemspider.com/Chemical-Structure.2053686.html View Source
